(4-iodobutyl)(methyl)aminehydroiodide
Description
(4-Iodobutyl)(methyl)amine hydroiodide is a quaternary ammonium salt characterized by a 4-iodobutyl chain, a methyl group, and a hydroiodide counterion.
Properties
IUPAC Name |
4-iodo-N-methylbutan-1-amine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12IN.HI/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPGSTRDRZTPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCI.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13I2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.97 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodobutyl)(methyl)aminehydroiodide typically involves the reaction of 4-iodobutylamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-iodobutylamine+methyl iodide→(4-iodobutyl)(methyl)aminehydroiodide
The reaction is usually conducted in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of (4-iodobutyl)(methyl)aminehydroiodide may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-iodobutyl)(methyl)aminehydroiodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce N-oxides or other oxidized derivatives.
Scientific Research Applications
(4-iodobutyl)(methyl)aminehydroiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various iodinated compounds.
Biology: The compound can be used as a labeling agent in biochemical studies to track the movement of molecules within cells.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-iodobutyl)(methyl)aminehydroiodide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding interactions with various biomolecules, influencing their structure and function. Additionally, the amine group can form hydrogen bonds with other molecules, further modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
(2-Iodoethyl)(methyl)amine Hydroiodide
- Molecular Formula : C₃H₉IN₂·HI
- Properties: Shorter alkyl chain (2-iodoethyl vs. 4-iodobutyl) likely reduces lipophilicity.
N-Iodomorpholine Hydroiodide
- Molecular Formula : C₄H₉IN₂O·HI
- Properties : Contains a morpholine ring, enhancing solubility in aprotic solvents. Acts as an iodonium source in reactions, demonstrating higher reactivity in electrophilic substitutions compared to aliphatic analogs .
Methyl Aminomethanimidothioate Hydroiodide
- Molecular Formula : C₂H₆N₂S·HI
- Properties : Melting point 82–85°C. The thioate group increases polarity, making it suitable for nucleophilic substitutions. Used in peptide synthesis and as a reagent for sulfur-containing intermediates .
S-Methylisothiosemicarbazide Hydroiodide
Comparative Data Table
Key Differences and Trends
Functional Groups : Thioate (C=S) or morpholine rings alter solubility and reactivity. For example, thioate-containing compounds are more nucleophilic .
Thermal Stability : Higher melting points in sulfur-containing analogs (e.g., 144–146°C for S-methylisothiosemicarbazide) suggest stronger intermolecular forces .
Applications : Aliphatic amine hydroiodides are versatile in catalysis and material science, while heterocyclic analogs (e.g., N-iodomorpholine) excel in iodonium transfer .
Research Findings and Challenges
- Synthesis Efficiency : Methyl iodide-based alkylation (as in ) yields >85% for hydroiodide salts, but scalability depends on precursor availability .
- Stability Issues : Amine hydroiodides degrade in moisture, requiring anhydrous conditions or base additives (e.g., K₂CO₃) to regenerate free amines .
- Toxicity : Many iodide salts are harmful if inhaled, necessitating strict handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
